2-Cloro-4-cianopiridina

Descripción general

Descripción

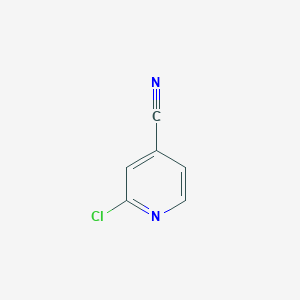

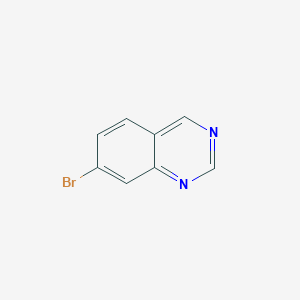

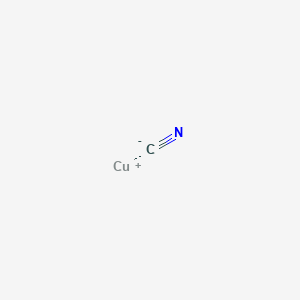

2-Chloro-4-cyanopyridine is an organic compound with the molecular formula C6H3ClN2. It is a white to off-white solid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is known for its role in the preparation of pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and pyridinyl-tetrazoles, which are used as scaffolds to identify matrix metalloproteinase 13 inhibitors for the treatment of osteoarthritis .

Aplicaciones Científicas De Investigación

2-Chloro-4-cyanopyridine is widely used in scientific research due to its versatility as a synthetic intermediate.

Chemistry:

- It is used in the synthesis of complex heterocyclic compounds, which are important in medicinal chemistry .

Biology and Medicine:

- The compound is used to prepare inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which are studied for their potential in treating inflammatory diseases .

- It is also involved in the synthesis of matrix metalloproteinase 13 inhibitors, which are investigated for their role in treating osteoarthritis .

Industry:

Mecanismo De Acción

Target of Action

2-Chloro-4-cyanopyridine is an important organic intermediate used in the synthesis of various pharmaceutical compounds . It is primarily used to prepare pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) . MK-2 is a key enzyme involved in inflammatory responses and cell proliferation .

Mode of Action

In the case of MK-2 inhibitors, it likely contributes to the formation of a structure that can interact with the active site of the enzyme, thereby inhibiting its function .

Biochemical Pathways

2-Chloro-4-cyanopyridine is involved in the synthesis of pyrrolopyridine inhibitors of MK-2 . These inhibitors can affect the MAPK/ERK pathway, a critical signaling pathway involved in cell proliferation, differentiation, and survival . By inhibiting MK-2, these compounds can potentially modulate inflammatory responses and cell proliferation .

Pharmacokinetics

The ADME properties of these final compounds would depend on their specific chemical structures .

Result of Action

The primary result of the action of 2-Chloro-4-cyanopyridine is the synthesis of compounds with potential therapeutic effects . For example, it is used to synthesize pyrrolopyridine inhibitors of MK-2, which can potentially modulate inflammatory responses and cell proliferation .

Action Environment

The action of 2-Chloro-4-cyanopyridine largely depends on the conditions of the chemical reactions in which it is involved . Factors such as temperature, pH, and the presence of other reactants can influence its reactivity . In biological systems, factors such as the local concentration of the compound, the presence of target enzymes, and the overall physiological state of the cells can also influence its action .

Análisis Bioquímico

Biochemical Properties

It is known to be used as an intermediate in the synthesis of pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and to synthesize pyridinyl-tetrazoles as a scaffold to identify matrix metalloproteinase-13 (MMP-13) inhibitors for the treatment of osteoarthritis

Cellular Effects

Given its use in the synthesis of MK-2 inhibitors , it may have potential effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be involved in the synthesis of certain pharmaceutical compounds

Temporal Effects in Laboratory Settings

It is known to be soluble in methanol and is typically stored in a dark place at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloro-4-cyanopyridine can be synthesized through several methods. One common method involves the reaction of 4-cyanopyridine-N-oxide with phosphorus oxychloride. The reaction is typically carried out in a solvent such as 1,2-dichloroethane, and triethylamine is added dropwise to the reaction mixture at a temperature of -2±2°C. The reaction mixture is then incubated and the product is isolated by filtration .

Another method involves the use of phosphorus pentachloride and phosphorus oxychloride in a reflux reaction with 4-cyanopyridine-N-oxide. The reaction is conducted at a temperature of 120-130°C for several hours, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of 2-Chloro-4-cyanopyridine often involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, and the product is typically isolated through crystallization or extraction techniques .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-4-cyanopyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile. Common reagents include amines and thiols, and the reaction is typically carried out in the presence of a base such as sodium hydroxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Coupling Reactions: 2-Chloro-4-cyanopyridine can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Reduction: The major product is 2-chloro-4-aminopyridine.

Coupling Reactions: The products are biaryl compounds with diverse applications in pharmaceuticals and materials science.

Comparación Con Compuestos Similares

2-Chloro-3-cyanopyridine: This compound has a similar structure but with the cyano group at the 3-position. It is used in similar synthetic applications but may have different reactivity and selectivity.

4-Cyano-2-fluoropyridine: This compound has a fluorine atom instead of chlorine.

Uniqueness: 2-Chloro-4-cyanopyridine is unique due to its specific substitution pattern, which makes it a valuable intermediate for synthesizing a wide range of biologically active compounds. Its reactivity and versatility in various chemical reactions make it a preferred choice for researchers and industrial chemists .

Propiedades

IUPAC Name |

2-chloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXBTPFMCTXCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340938 | |

| Record name | 2-Chloro-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-30-1 | |

| Record name | 2-Chloro-4-cyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-pyridinecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S8C7U4ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the key applications of 2-chloro-4-cyanopyridine in organic synthesis?

A: 2-Chloro-4-cyanopyridine serves as a versatile building block in organic synthesis due to the reactivity of both the chlorine and cyano groups. [, , , ] It is particularly useful for constructing heterocyclic systems, including imidazoles [], and as a starting material for the synthesis of complex molecules like the anticancer agent diflomotecan. [] Notably, the chlorine atom can undergo halogen exchange reactions, as observed during quaternization with methyl iodide. []

Q2: Can you provide an example of how 2-chloro-4-cyanopyridine is used to synthesize a specific class of compounds?

A: Researchers have utilized 2-chloro-4-cyanopyridine in the development of imidazole p38 MAP kinase inhibitors. [] One approach involved a thiazolium-catalyzed cross-benzoin condensation of a pyridine aldehyde (derived from 2-chloro-4-cyanopyridine) with an N-acylimine. The resulting α-ketoamide underwent cyclization to yield the desired tetrasubstituted imidazole.

Q3: Are there any examples of 2-chloro-4-cyanopyridine being used in the synthesis of natural products?

A: Yes, the first total synthesis of the natural product louisianin A utilized 2-chloro-4-cyanopyridine as a starting material. [] The synthesis involved a key cyclization-decarboxylation sequence to form the cyclopentenone ring present in louisianin A.

Q4: How can 2-chloro-4-cyanopyridine be used to generate complex metal complexes?

A: 2-chloro-4-cyanopyridine reacts with osmium hydrido alkenylcarbyne complexes to form fused osmacyclopentadienes. [] This reaction proceeds through the nucleophilic attack of the pyridine nitrogen on the carbyne carbon, followed by ring closure and subsequent transformations.

Q5: Can 2-chloro-4-cyanopyridine be used to synthesize other heterocyclic systems besides imidazoles?

A: Yes, it can be employed to synthesize various other heterocyclic systems. For instance, 2-chloro-4-cyanopyridine reacts with nickel(II) salts in the presence of ketoximes to form N,N-chelating bis(1,3,5-triazapentadiene/ato)nickel(II) complexes. [] This reaction highlights the versatility of 2-chloro-4-cyanopyridine in constructing diverse heterocyclic frameworks.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)